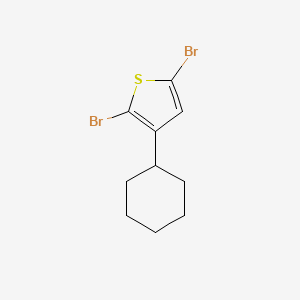

2,5-Dibromo-3-cyclohexylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,5-dibromo-3-cyclohexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDHHQWPBULMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(SC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391617 | |

| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-44-3 | |

| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemistry and Properties of 2,5-Dibromo-3-Alkylthiophenes: A Case Study of the Cyclohexyl and Hexyl Analogs

This guide provides a comprehensive technical overview of 2,5-Dibromo-3-cyclohexylthiophene, a key building block in the synthesis of advanced organic materials. Due to the limited specific literature on the cyclohexyl derivative, this document leverages the extensive research and well-documented protocols for its close structural analog, 2,5-Dibromo-3-hexylthiophene, to provide a robust predictive framework for researchers, scientists, and professionals in drug development and materials science. The principles, protocols, and reaction mechanisms discussed herein are directly applicable, with the understanding that minor optimizations may be necessary for the cyclohexyl-substituted compound.

Introduction and Strategic Importance

3-Alkyl-2,5-dibromothiophenes are pivotal precursors in the field of organic electronics and medicinal chemistry. Their defining feature is the presence of two bromine atoms at the 2 and 5 positions of the thiophene ring, which serve as versatile synthetic handles for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This reactivity allows for the construction of conjugated polymer backbones and complex heterocyclic systems.

The substituent at the 3-position is critical for tuning the final properties of the derived materials. A flexible alkyl chain, such as hexyl, enhances solubility and influences the solid-state packing of polymers, which is crucial for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] In contrast, a bulky, rigid group like cyclohexyl is expected to impart distinct conformational constraints, potentially altering solubility, thermal properties, and the electronic structure of the resulting polymers or molecules. This guide will explore the synthesis, reactivity, and characterization of these compounds, using the well-studied hexyl analog as a validated model.

Core Chemical and Physical Properties

The physical properties of these compounds are fundamental to their handling, purification, and reaction setup. The data below for the hexyl derivative provides a strong baseline for estimating the properties of the cyclohexyl analog.

| Property | 2,5-Dibromo-3-hexylthiophene | This compound |

| CAS Number | 116971-11-0[2] | 116971-12-1 |

| Molecular Formula | C₁₀H₁₄Br₂S[2] | C₁₀H₁₂Br₂S |

| Molecular Weight | 326.09 g/mol [2] | 324.07 g/mol |

| Appearance | Colorless to yellow liquid[3] | Expected to be a liquid or low-melting solid |

| Density | 1.521 g/mL at 25 °C | Expected to be slightly lower due to less efficient packing |

| Refractive Index (n20/D) | 1.557 | Not reported |

| Storage Temperature | 2-8°C | Recommended 2-8°C |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of 2,5-dibromo-3-alkylthiophenes involves the direct electrophilic bromination of the corresponding 3-alkylthiophene. The thiophene ring is highly activated towards electrophilic substitution, with the 2 and 5 positions being the most reactive.

Causality in Reagent Selection

Two primary methods are prevalent:

-

N-Bromosuccinimide (NBS): This is a widely used reagent for selective bromination. It is solid, easy to handle, and the reaction can often be run under milder conditions compared to using liquid bromine. The reaction mechanism is proposed to involve NBS acting as an electrophile, attacking the electron-rich thiophene ring.[4]

-

Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂): This system generates bromine in situ. It is a cost-effective and high-yielding method, particularly for larger-scale synthesis. The reaction proceeds by the oxidation of HBr by H₂O₂ to form Br₂, which then acts as the electrophile.[2][3]

Control of temperature is critical. The first bromination is often exothermic, and maintaining a low temperature during the initial addition of the brominating agent prevents side reactions and ensures regioselectivity.[3][4]

Experimental Workflow: Synthesis Diagram

Caption: General workflow for the synthesis of 2,5-Dibromo-3-Alkylthiophenes.

Step-by-Step Synthesis Protocol (Model: 3-Hexylthiophene)

This protocol is adapted from established literature procedures and demonstrates a high-yielding synthesis.[2][3]

-

Reaction Setup: To a solution of 3-hexylthiophene (338 g, 2.01 mol) add a 48% solution of hydrobromic acid (1070 g).

-

Cooling: Cool the reaction mixture to -5 °C in an ice-salt bath with efficient mechanical stirring.

-

Reagent Addition: Slowly add a 34% hydrogen peroxide solution (400 g) dropwise over a period of 7 hours, ensuring the internal temperature does not rise above 0 °C.

-

Expert Insight: The slow, controlled addition is paramount to manage the exothermicity of the reaction and prevent the formation of over-brominated byproducts.

-

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to 20°C over 16 hours while continuing to stir.

-

Workup: Transfer the mixture to a separatory funnel. The phases will separate. Collect the organic (lower) layer.

-

Trustworthiness: A simple phase separation is usually sufficient for the initial workup, as the product is dense and immiscible with the aqueous acidic phase.

-

-

Purification: The resulting crude product can be purified by vacuum distillation to yield 2,5-Dibromo-3-hexylthiophene as a colorless to pale yellow oil. Purity is typically >96%, with yields around 97%.[3]

-

Adaptation for 3-Cyclohexylthiophene: The same protocol can be applied, starting with 3-cyclohexylthiophene. Researchers should monitor the reaction progress by TLC or GC-MS, as the steric bulk of the cyclohexyl group might slightly decrease the reaction rate, potentially requiring a longer reaction time or minor temperature adjustment.

Key Chemical Reactivity: Palladium-Catalyzed Suzuki Cross-Coupling

The synthetic utility of 2,5-dibromo-3-alkylthiophenes lies in their ability to undergo sequential and selective cross-coupling reactions. The Suzuki cross-coupling, which forms a C-C bond between an organohalide and an organoboron compound, is particularly powerful for creating biaryl systems and conjugated polymers.[5]

Mechanistic Considerations

The choice of palladium catalyst, base, and solvent is crucial for achieving high yields.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation.[5][6] It initiates the catalytic cycle through oxidative addition into the C-Br bond.

-

Base: An inorganic base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the organoboron species in the transmetalation step. K₃PO₄ is often preferred for its efficacy.[6]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used. The water is essential for dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst. Dioxane often gives higher yields due to the better solubility of arylboronic acids.[5][6]

Experimental Workflow: Suzuki Coupling Diagram

Caption: Workflow for the Suzuki cross-coupling of 2,5-Dibromo-3-Alkylthiophenes.

Step-by-Step Protocol for Selective Mono-Arylation

This protocol is designed for the selective reaction at one of the C-Br positions, yielding a 5-aryl-2-bromo-3-hexylthiophene derivative.[5]

-

Inert Atmosphere: In a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol), Pd(PPh₃)₄ (4 mol%), and 1,4-dioxane (2 mL).

-

Stirring: Stir the mixture at room temperature (25 °C) for 30 minutes.

-

Expert Insight: This pre-stirring ensures the catalyst is well-dissolved and ready for the oxidative addition step.

-

-

Reagent Addition: Add the desired arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL) under the argon atmosphere.

-

Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cooling and Workup: Cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-bromo-3-hexylthiophene derivative.

-

For Di-Arylation: To achieve substitution at both bromine sites, an excess of the arylboronic acid (e.g., 2.5 mmol) and base (e.g., 4 mmol) should be used.[6]

Applications in Drug Development and Materials Science

-

Organic Electronics: The primary application of 2,5-dibromo-3-alkylthiophenes is as a monomer for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). These polymers are p-type semiconductors used in printable electronics. The Grignard Metathesis (GRIM) polymerization is a common method for this synthesis. The alkyl/cyclohexyl side chain is crucial for solubility and for controlling the intermolecular π-π stacking that governs charge mobility.[1]

-

Medicinal Chemistry: Recent studies have shown that derivatives of 2,5-dibromo-3-hexylthiophene possess promising pharmacological activities. For example, 2,5-bis(aryl)-3-hexylthiophenes have been investigated for anti-tumor and anti-thrombolytic properties.[6] Furthermore, mono-arylated derivatives have exhibited significant biofilm inhibition and haemolytic activities, suggesting potential applications as novel therapeutic agents.[5][7]

Spectroscopic Characterization

Confirming the structure of the synthesized products is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this.

-

¹H NMR: For a mono-arylated product like 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene , the key diagnostic signal is the singlet for the remaining proton on the thiophene ring, which typically appears around 6.85 ppm. The signals for the hexyl chain (a triplet for the terminal CH₃ around 0.85 ppm and multiplets for the methylene groups) and the aromatic protons on the new aryl group will also be present.[5]

-

¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the thiophene ring, the hexyl chain, and the aryl substituent, confirming the full carbon skeleton.[7]

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions for organobromine compounds should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat. Handle in a well-ventilated fume hood.[10]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air. May cause respiratory irritation.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of chemical waste through a licensed professional waste disposal service. Do not allow the product to enter drains.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]

- 3. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]

- 4. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.cn [capotchem.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

Introduction: A Key Building Block in Organic Electronics

An In-depth Technical Guide to 2,5-Dibromo-3-hexylthiophene

Chemical Identity: 2,5-Dibromo-3-hexylthiophene CAS Number: 116971-11-0 Molecular Formula: C₁₀H₁₄Br₂S[1] Molecular Weight: 326.09 g/mol [1]

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science, focusing on the synthesis, properties, and applications of 2,5-Dibromo-3-hexylthiophene.

2,5-Dibromo-3-hexylthiophene is a pivotal intermediate in the synthesis of advanced organic electronic materials.[2] Its unique molecular architecture, featuring a thiophene core with bromine atoms at the 2 and 5 positions and a hexyl side chain at the 3 position, makes it an ideal monomer for creating conjugated polymers.[2] These polymers are integral to the functionality of organic light-emitting diodes (OLEDs) and organic solar cells.[2] The hexyl side chain enhances the solubility of the resulting polymers, a crucial factor for solution-based processing of electronic devices. The bromine substituents provide reactive sites for controlled polymerization and cross-coupling reactions, enabling the precise tuning of the electronic and optical properties of the final materials.[3]

Synthesis of 2,5-Dibromo-3-hexylthiophene

The synthesis of 2,5-Dibromo-3-hexylthiophene is a critical process that dictates the purity and, consequently, the performance of the end-product polymers. High purity, often exceeding 97%, is essential as even minor impurities can negatively impact the electronic properties and lifespan of organic electronic devices.[2]

Common Synthetic Route: Bromination of 3-hexylthiophene

A widely employed method for synthesizing 2,5-Dibromo-3-hexylthiophene involves the direct bromination of 3-hexylthiophene.[4][5]

Experimental Protocol:

-

To a solution of 3-hexylthiophene (338 g), add a 48% solution of hydrobromic acid (1070 g).[4][5]

-

Slowly add a 34% hydrogen peroxide solution (400 g) dropwise over 7 hours, maintaining the low temperature.[4][5]

-

After the addition is complete, allow the reaction mixture to gradually warm to 20°C over 16 hours.[4][5]

-

Perform a phase separation to isolate the crude product.[4][5]

-

This process typically yields 2,5-Dibromo-3-hexylthiophene with a purity of 96.9% and a yield of 97%.[4][5]

Causality of Experimental Choices:

-

Hydrobromic Acid: Acts as both a solvent and a source of bromide ions, facilitating the electrophilic substitution on the thiophene ring.

-

Hydrogen Peroxide: Serves as an oxidizing agent to generate bromine in situ from the hydrobromic acid. The slow, dropwise addition at low temperature is crucial for controlling the exothermic reaction and preventing over-bromination or side reactions.

-

Temperature Control: Maintaining a low temperature during the initial phase of the reaction helps to control the reaction rate and improve selectivity. Gradual warming allows the reaction to proceed to completion.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,5-Dibromo-3-hexylthiophene.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dibromo-3-hexylthiophene is essential for its handling, storage, and application in further synthetic steps.

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [4][6] |

| Density | 1.521 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.557 | [4] |

| Storage Temperature | 2-8°C, protect from light | [1] |

| Purity | ≥97% | [1] |

Applications in Research and Development

2,5-Dibromo-3-hexylthiophene is a versatile building block with significant applications in both materials science and medicinal chemistry.

Organic Electronics

The primary application of 2,5-Dibromo-3-hexylthiophene is as a monomer in the synthesis of conjugated polymers for organic electronic devices.[2]

-

Conducting Polymers: It serves as a precursor for poly(3-hexylthiophene) (P3HT), a well-studied and widely used conducting polymer with a controllable band gap.[4]

-

Organic Solar Cells: P3HT and its derivatives, synthesized from 2,5-Dibromo-3-hexylthiophene, are used as electron donor materials in the active layer of organic photovoltaic devices.[2]

-

OLEDs: The resulting polymers can be used as light-emitting components in OLEDs.[2]

Suzuki Cross-Coupling Reactions for Drug Development

Recent research has explored the use of 2,5-Dibromo-3-hexylthiophene in the synthesis of novel thiophene derivatives with potential pharmacological activities through palladium-catalyzed Suzuki cross-coupling reactions.[7][8]

Experimental Protocol for Suzuki Coupling:

-

In a Schlenk flask under an argon atmosphere, dissolve 2,5-Dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (4 mol %) in 1,4-dioxane (2 mmol).[7]

-

Stir the mixture at 25 °C for 30 minutes.[7]

-

Add the desired arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL).[7]

-

Heat the reaction mixture to 90 °C and stir for 12 hours.[7]

-

After cooling to room temperature, the desired 5-aryl-2-bromo-3-hexylthiophene derivative can be isolated.[7]

These synthesized derivatives have been investigated for various biological activities, including:

Application Logic Diagram

Caption: Key application pathways for 2,5-Dibromo-3-hexylthiophene.

Safety and Handling

According to the Safety Data Sheet (SDS), 2,5-Dibromo-3-hexylthiophene is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard.[9] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear eye shields and gloves.

-

Storage: Store in a combustible liquids area.

-

Identified Uses: For laboratory chemicals and synthesis of substances only.[9]

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]

- 5. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2,5-Dibromo-3-cyclohexylthiophene molecular weight

An In-Depth Technical Guide to 2,5-Dibromo-3-cyclohexylthiophene: Properties, Synthesis, and Applications

Executive Summary: this compound is a halogenated heterocyclic compound of significant interest to researchers in materials science and drug discovery. Its thiophene core is a prevalent scaffold in medicinal chemistry, while the dual bromine atoms provide reactive handles for forming new carbon-carbon bonds. This functionality allows the molecule to serve as a versatile building block for synthesizing a diverse array of more complex structures. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis via electrophilic bromination, and an exploration of its potential applications, particularly in the development of novel therapeutics through cross-coupling chemistry.

Core Molecular Profile

Understanding the fundamental properties of a chemical building block is the first step in its effective application. This compound is a distinct molecule with specific characteristics that dictate its behavior in chemical reactions and its potential roles in larger molecular constructs.

Chemical Identity

The compound is structurally defined by a central thiophene ring substituted at the 3-position with a cyclohexyl group. The key reactive sites are the bromine atoms located at the 2- and 5-positions of the ring, which are flanking the sulfur atom.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for planning reactions, determining appropriate solvents, and establishing purification procedures.

| Property | Value | Source |

| Molecular Weight | 324.08 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂Br₂S | [1] |

| CAS Number | 302912-44-3 | [1] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of its precursor, 3-cyclohexylthiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles like bromonium ions.

Causality of the Synthetic Approach

The choice of electrophilic bromination is guided by the inherent reactivity of the thiophene ring. The carbon atoms adjacent to the sulfur atom (the α-positions, C2 and C5) are the most electron-rich and sterically accessible. Consequently, they are highly activated towards electrophilic attack. When 3-cyclohexylthiophene is treated with a suitable brominating agent, the reaction proceeds with high regioselectivity, preferentially adding bromine atoms to the vacant 2- and 5-positions.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). NBS is favored in many laboratory settings because it is a solid that is easier and safer to handle than liquid bromine (Br₂). It acts as a source of electrophilic bromine, and its use in a suitable solvent like dimethylformamide (DMF) provides a controlled reaction environment. This method has been shown to produce quantitative yields for the analogous synthesis of 2,5-dibromo-3-hexylthiophene.[2]

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is a straightforward two-step process involving the core reaction followed by purification.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an exemplary method based on the highly successful and well-documented synthesis of the analogous compound, 2,5-dibromo-3-hexylthiophene.[2] It is designed to be a self-validating system where reaction progress can be monitored by thin-layer chromatography (TLC) and the final product identity and purity confirmed by spectroscopic methods.

Materials:

-

3-Cyclohexylthiophene

-

N-Bromosuccinimide (NBS), 2.2 equivalents

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography mobile phase

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclohexylthiophene (1 equivalent) in anhydrous DMF. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by TLC. The starting material spot should be consumed and a new, lower Rf spot corresponding to the product should appear.

-

-

Workup and Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. This removes residual DMF and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound as a colorless to pale yellow liquid.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The two bromine atoms are functional handles that can be selectively addressed in subsequent reactions, most notably in palladium-catalyzed cross-coupling reactions.

A Scaffold for Medicinal Chemistry

The thiophene nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. The dibrominated nature of this compound allows for the systematic and modular synthesis of novel compound libraries. By employing reactions like the Suzuki-Miyaura cross-coupling, chemists can introduce a wide variety of aryl or heteroaryl groups at the 2- and 5-positions.[3] This strategy is a cornerstone of modern medicinal chemistry for generating new chemical entities for biological screening.[4]

Studies on the closely related 3-hexyl analog have demonstrated that derivatives synthesized via Suzuki coupling exhibit promising biological activities, including anti-thrombolytic, biofilm inhibition, and anti-tumor properties.[4][5] This strongly suggests that novel derivatives of 3-cyclohexylthiophene are also promising candidates for drug development programs.

Diversification via Suzuki Cross-Coupling

The Suzuki reaction is a powerful and reliable method for forming carbon-carbon bonds. It involves the reaction of an organohalide (like our dibromothiophene) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Caption: Diversification of the thiophene scaffold using the Suzuki cross-coupling reaction.

This process allows for the creation of a vast chemical space from a single, well-defined starting material. By varying the structure of the aryl boronic acid, researchers can fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets.

References

- 1. 302912-44-3 | this compound - Moldb [moldb.com]

- 2. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the NMR Spectral Analysis of 2,5-Dibromo-3-cyclohexylthiophene for Pharmaceutical Research and Development

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dibromo-3-cyclohexylthiophene, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

Introduction: The Critical Role of NMR in Characterizing Thiophene-Based Drug Candidates

Thiophene and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals and investigational new drugs. Their unique electronic properties and ability to engage in various biological interactions make them attractive moieties for designing novel therapeutics. The precise substitution pattern on the thiophene ring is paramount to a compound's pharmacological activity, and unambiguous structural confirmation is a non-negotiable aspect of the drug development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural characterization of organic molecules. Its ability to provide detailed information about the chemical environment of individual protons and carbons allows for the unequivocal determination of molecular structure, conformation, and purity. For a molecule like this compound, NMR is indispensable for verifying the positions of the bromine and cyclohexyl substituents, which in turn dictates its potential for further chemical modification and its ultimate biological function.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR spectra, the standard IUPAC numbering for the thiophene ring is utilized. The cyclohexyl group is attached at the C3 position, and the bromine atoms are at the C2 and C5 positions.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis: Unraveling the Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the single aromatic proton on the thiophene ring and the multiple protons of the cyclohexyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the anisotropic effects of the thiophene ring.

The Thiophene Proton (H4)

The sole proton on the thiophene ring, H4, is expected to appear as a singlet in the aromatic region of the spectrum. The absence of adjacent protons on the thiophene ring (due to bromine substitution at C2 and C5) precludes any spin-spin coupling, resulting in a sharp, unsplit signal. The electron-withdrawing nature of the two bromine atoms will deshield this proton, causing its resonance to appear downfield. Based on data for similar 2,5-dibromo-3-alkylthiophenes, the chemical shift for H4 is anticipated to be in the range of δ 6.80 - 7.20 ppm .[1]

The Cyclohexyl Protons

The protons of the cyclohexyl group will present as a series of multiplets in the aliphatic region of the spectrum (typically δ 1.20 - 3.00 ppm ). The complexity of these signals arises from the conformational flexibility of the cyclohexane ring and the intricate spin-spin coupling between the axial and equatorial protons.

-

Methine Proton (H1'): The proton on the carbon directly attached to the thiophene ring (C1') is the most deshielded of the cyclohexyl protons due to its proximity to the aromatic ring. It is expected to appear as a multiplet, likely a triplet of triplets or a more complex pattern, due to coupling with the adjacent methylene protons on C2' and C6'. Its chemical shift is predicted to be in the range of δ 2.50 - 3.00 ppm .

-

Methylene Protons (H2', H3', H4', H5', H6'): The remaining ten protons of the cyclohexyl ring will give rise to a series of overlapping multiplets in the upfield region of the aliphatic range, typically between δ 1.20 - 1.90 ppm . The axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit geminal coupling. Furthermore, vicinal coupling between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons will contribute to the complexity of the observed signals.[2]

¹³C NMR Spectral Analysis: A Carbon-by-Carbon Perspective

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a single resonance.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | 110.0 - 115.0 | Attached to a bromine atom, this carbon is significantly shielded compared to unsubstituted thiophene carbons.[3] |

| C3 | 140.0 - 145.0 | As a quaternary carbon attached to the bulky cyclohexyl group and situated between two brominated carbons, it will be deshielded. The chemical shifts of substituted carbons in thiophenes are sensitive to the nature of the substituent.[4] |

| C4 | 128.0 - 132.0 | This is the only carbon in the thiophene ring bonded to a hydrogen atom. Its chemical shift is influenced by the adjacent bromine and cyclohexyl-substituted carbons. |

| C5 | 112.0 - 117.0 | Similar to C2, this carbon is attached to a bromine atom and will be shielded.[3] |

| C1' | 38.0 - 45.0 | The methine carbon of the cyclohexyl group directly attached to the thiophene ring. |

| C2', C6' | 32.0 - 36.0 | The methylene carbons adjacent to the point of attachment to the thiophene ring. |

| C3', C5' | 26.0 - 30.0 | The next set of methylene carbons in the cyclohexyl ring. |

| C4' | 25.0 - 28.0 | The methylene carbon at the para-position of the cyclohexyl ring relative to the thiophene substituent. |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a field-proven protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Spectrometer Setup and ¹H NMR Acquisition

Caption: Workflow for ¹H NMR data acquisition and processing.

-

Tuning and Shimming: Ensure the spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.[4]

-

Locking: Lock the field frequency using the deuterium signal from the CDCl₃.[4]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.[4]

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate.

-

Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.[4]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[4]

-

¹³C NMR Acquisition

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[4]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 77.16 ppm for the ¹³C spectrum.[4]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

Conclusion: A Self-Validating Approach to Structural Confirmation

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles outlined in this guide, provides a robust and self-validating system for the structural confirmation of this compound. The predicted chemical shifts and coupling patterns serve as a reliable template for interpreting experimental data. Any significant deviation from these expectations would warrant further investigation into the sample's purity or the possibility of an alternative isomeric structure. By adhering to rigorous experimental protocols and a logical, stepwise approach to spectral interpretation, researchers can confidently establish the molecular identity of this and other related thiophene derivatives, thereby ensuring the integrity of their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Purity Analysis of 2,5-Dibromo-3-cyclohexylthiophene

Foreword: The Imperative of Purity in Advanced Material Precursors

In the realm of organic electronics and pharmaceutical development, the performance and safety of the final product are inextricably linked to the purity of the starting materials. 2,5-Dibromo-3-cyclohexylthiophene is a critical building block, serving as a monomer in the synthesis of conducting polymers like poly(3-alkylthiophenes) (P3ATs) and as an intermediate in the creation of complex pharmaceutical scaffolds. The presence of even minute impurities—such as unreacted starting materials, isomeric byproducts, or residual solvents—can drastically alter polymerization kinetics, disrupt crystal packing in organic semiconductors, or introduce toxicological risks in drug candidates. This guide presents a comprehensive framework for the rigorous purity analysis of this compound, grounded in established analytical principles and field-proven methodologies.

Physicochemical Profile and Synthetic Landscape

A thorough understanding of a compound's properties and synthetic origin is the foundation of any robust analytical strategy. It allows us to anticipate potential impurities and select the most appropriate analytical techniques.

Key Physicochemical Properties

| Property | Value | Significance for Analysis |

| Molecular Formula | C₁₀H₁₂Br₂S | Defines the exact mass for mass spectrometry. |

| Molecular Weight | 324.07 g/mol | Used for concentration calculations and MS verification. |

| Appearance | Colorless to yellow liquid | Visual inspection can be a first, albeit non-specific, indicator of degradation or gross contamination. |

| Boiling Point | Not well-documented, but expected to be >200 °C | Suggests that GC analysis is feasible, but requires appropriate temperature programming to ensure elution without degradation. |

| Solubility | Soluble in common organic solvents (THF, Chloroform, Dichloromethane, Acetonitrile) | Dictates solvent selection for sample preparation in HPLC and NMR analysis. |

Synthetic Pathway and the Genesis of Impurities

The most common route to this compound is the electrophilic bromination of 3-cyclohexylthiophene. This reaction, typically employing a brominating agent like N-Bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidant, is highly efficient but can generate a predictable profile of process-related impurities.[1]

The primary directive of the thiophene ring is ortho-para (alpha positions), making the 2- and 5-positions the most reactive sites for electrophilic substitution. However, the reaction is often not perfectly selective.

References

Introduction to 2,5-Dibromo-3-cyclohexylthiophene: A Key Building Block

An In-Depth Technical Guide to the Solubility of 2,5-Dibromo-3-cyclohexylthiophene

This compound is a halogenated heterocyclic compound that serves as a vital precursor in the synthesis of advanced materials, particularly in the field of organic electronics.[1] Its structure, featuring a thiophene ring substituted with two bromine atoms and a cyclohexyl group, makes it a valuable monomer for the production of conducting polymers.[1] These polymers are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices.[2] A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation processes within research and drug development.

Physically, this compound is a colorless to yellow liquid at room temperature.[1][3] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H14Br2S | |

| Molecular Weight | 326.09 g/mol | [3] |

| Density | 1.521 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.557 | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its nonpolar cyclohexyl group and a moderately polar dibrominated thiophene ring, suggests a nuanced solubility profile.

The thiophene ring itself is aromatic and possesses some degree of polarity due to the sulfur heteroatom. However, the large, nonpolar cyclohexyl substituent and the two bromine atoms significantly influence the overall molecular polarity. It is anticipated that this compound will exhibit good solubility in nonpolar and moderately polar organic solvents, while being insoluble in highly polar solvents like water.[2][5]

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of this compound.

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a reliable gravimetric method for determining the solubility of this compound in various organic solvents at a specific temperature.[6][7][8]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, tetrahydrofuran, dichloromethane, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Syringe filters (0.2 µm pore size)

-

Evaporating dishes or pre-weighed vials

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol:

-

Preparation : To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for 24 to 48 hours with continuous agitation to ensure saturation is reached.

-

Separation : After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette and pass it through a syringe filter to remove any remaining solid particles.

-

Quantification : Transfer a precise volume of the filtered, saturated solution to a pre-weighed evaporating dish or vial. Record the exact mass of the solution.

-

Evaporation : Carefully evaporate the solvent from the evaporating dish. This can be done in a fume hood at room temperature or with gentle heating, depending on the solvent's volatility.

-

Final Weighing : Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute.

-

Calculation : The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))

Anticipated Solubility Data

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar cyclohexyl group will have strong van der Waals interactions with the nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of toluene will interact favorably with the thiophene ring, in addition to nonpolar interactions. |

| Dichloromethane | Moderately Polar | High | The moderate polarity of dichloromethane can solvate the polarizable dibromothiophene portion of the molecule. |

| Tetrahydrofuran (THF) | Moderately Polar | High | THF is a good solvent for a wide range of organic compounds and is expected to effectively solvate this compound. |

| Ethanol | Polar | Low to Moderate | The polarity of ethanol and its hydrogen-bonding capabilities may not be as effective at solvating the largely nonpolar solute. |

| Water | Highly Polar | Insoluble | The high polarity and strong hydrogen-bonding network of water will not favorably interact with the nonpolar this compound.[2][5] |

Conclusion

A comprehensive understanding of the solubility of this compound is crucial for its application in the synthesis of conducting polymers and other advanced materials. While quantitative solubility data is not widely published, its molecular structure suggests high solubility in nonpolar and moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient use of this compound in scientific and industrial settings.

References

- 1. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,5-Dibromo-3-hexylthiophene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. youtube.com [youtube.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. www1.udel.edu [www1.udel.edu]

Commercial suppliers of 2,5-Dibromo-3-cyclohexylthiophene

An In-depth Technical Guide to 2,5-Dibromo-3-cyclohexylthiophene for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the field of materials science, particularly in the development of organic electronics. Its structure, featuring a thiophene core functionalized with two bromine atoms and a bulky cyclohexyl group, makes it an ideal building block for the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the commercial availability, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development who may utilize similar compounds in their work.

I. Commercial Availability and Supplier Analysis

The procurement of high-purity starting materials is a critical first step in any synthetic chemistry workflow. For this compound, several reputable chemical suppliers offer this compound, often with varying purity levels and in different quantities.

Prominent Commercial Suppliers

A number of well-established chemical suppliers list this compound in their catalogs. These include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering this compound with specified purity levels suitable for research and development.

-

TCI (Tokyo Chemical Industry): Known for its extensive portfolio of high-quality organic reagents, TCI provides this compound with detailed analytical data.

-

Alfa Aesar (Thermo Fisher Scientific): A major supplier of chemicals, metals, and materials for research and development, offering various pack sizes of this thiophene derivative.

-

Combi-Blocks: A supplier specializing in combinatorial chemistry building blocks, often providing a wide array of substituted heterocyclic compounds.

-

Santa Cruz Biotechnology: A provider of biochemicals and research reagents, which also includes specialized organic compounds like this compound in its product line.

Comparative Overview of Supplier Specifications

For ease of comparison, the following table summarizes the typical product specifications from leading suppliers. It is important to note that these details can change, and it is always recommended to consult the supplier's website for the most current information.

| Supplier | Example Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 749839 | ≥97% | 1g, 5g |

| TCI | D4863 | >98.0% (GC) | 1g, 5g |

| Alfa Aesar | H50738 | 97% | 1g, 5g, 10g |

| Combi-Blocks | QC-7984 | >97% | 1g, 5g, 25g |

| Santa Cruz Biotechnology | sc-281001 | ≥98% | 1g, 5g |

When selecting a supplier, researchers should consider not only the purity and cost but also the availability of batch-specific analytical data (e.g., Certificate of Analysis), lead times, and the supplier's reputation for quality and consistency.

II. Synthesis, Properties, and Quality Control

A thorough understanding of the synthesis and physicochemical properties of this compound is essential for its effective use.

Synthesis Pathway

The most common laboratory-scale synthesis of this compound involves the direct bromination of 3-cyclohexylthiophene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable organic solvent. The electron-rich nature of the thiophene ring facilitates electrophilic substitution at the 2- and 5-positions, which are the most reactive sites.

Caption: Synthetic route to this compound.

Key Physicochemical Properties

-

Molecular Formula: C₁₀H₁₂Br₂S

-

Molecular Weight: 324.07 g/mol

-

Appearance: Typically an off-white to yellow solid or oil.

-

Solubility: Soluble in many common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene.

Recommended Quality Control Protocols

To ensure the material's suitability for polymerization, a rigorous quality control process is necessary.

Step-by-Step QC Workflow:

-

Visual Inspection: Examine the material for uniform color and consistency.

-

Purity Assessment by GC-MS:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane).

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the purity. The mass spectrum should confirm the molecular weight of 324.07 g/mol .

-

-

Structural Verification by NMR Spectroscopy:

-

Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show a characteristic singlet for the proton at the 4-position of the thiophene ring, along with multiplets for the cyclohexyl protons. The integration of these signals should be consistent with the structure.

-

The ¹³C NMR spectrum will provide further confirmation of the carbon framework.

-

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(3-cyclohexylthiophene) via Grignard Metathesis (GRIM) Polymerization

Abstract

This document provides a comprehensive guide for the synthesis of regioregular poly(3-cyclohexylthiophene) (P3CHT) from its monomer, 2,5-Dibromo-3-cyclohexylthiophene. We delve into the principles and practical execution of the Grignard Metathesis (GRIM) polymerization, a robust chain-growth method that affords well-defined conjugated polymers. This guide is tailored for researchers and professionals in materials science and drug development, offering not only a step-by-step protocol but also the scientific rationale behind key experimental choices. Detailed characterization techniques are also discussed to validate the synthesis of the target polymer.

Introduction: The Significance of Poly(3-cyclohexylthiophene)

Poly(3-alkylthiophenes) (P3ATs) are a cornerstone class of conducting polymers, with poly(3-hexylthiophene) (P3HT) being the most extensively studied member for applications in organic electronics.[1] The substitution at the 3-position of the thiophene ring is a critical determinant of the polymer's properties, including solubility, morphology, and electronic characteristics. While linear alkyl side chains enhance solubility and processability, the introduction of bulkier substituents like a cyclohexyl group can induce unique packing arrangements and electronic behaviors.

The cyclohexyl moiety, with its rigid and sterically demanding structure, can influence the interchain packing of the polymer backbone, potentially leading to altered charge transport properties compared to its linear alkyl counterparts.[2] Understanding the synthesis and properties of P3CHT is therefore crucial for the rational design of new materials for applications ranging from organic field-effect transistors (OFETs) to advanced sensor technologies.

This application note focuses on the Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), as the preferred method for synthesizing regioregular P3CHT.[3] This technique offers excellent control over molecular weight and polydispersity, proceeding through a quasi-"living" chain-growth mechanism.[4]

The GRIM Polymerization: Mechanism and Rationale

The GRIM polymerization is a powerful tool for the synthesis of regioregular P3ATs.[5] The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a nickel catalyst.[6]

A key feature of this method is the "catalyst transfer" process, where the nickel catalyst remains associated with the growing polymer chain, leading to a controlled, chain-growth polymerization rather than a step-growth process.[4] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[4]

The process begins with the formation of a Grignard reagent from the monomer, this compound, through a magnesium-halogen exchange. This is followed by the introduction of a nickel catalyst, typically Ni(dppp)Cl2, which initiates the polymerization.[5]

Figure 1: Conceptual workflow of GRIM polymerization.

Experimental Section

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| This compound | Amerigo Scientific | 97% | Store at 2-8°C. |

| tert-Butylmagnesium chloride (1.0 M in THF) | Sigma-Aldrich | N/A | Handle under inert atmosphere. |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | Sigma-Aldrich | 98% | Store in a desiccator. |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% | Inhibitor-free, distilled from sodium/benzophenone prior to use.[7] |

| Methanol, ACS grade | Fisher Scientific | ≥99.8% | For polymer precipitation. |

| Hydrochloric acid, concentrated | Fisher Scientific | 37% | For quenching the reaction. |

| Chloroform, HPLC grade | Fisher Scientific | ≥99.8% | For polymer dissolution and characterization. |

Step-by-Step Polymerization Protocol

This protocol is adapted from established procedures for the synthesis of poly(3-hexylthiophene).[7][8]

1. Grignard Reagent Formation: a. To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (e.g., 1.00 g, 3.08 mmol). b. Dissolve the monomer in 10 mL of anhydrous THF. c. Slowly add tert-Butylmagnesium chloride (1.0 M solution in THF, 3.08 mL, 3.08 mmol) dropwise via syringe at room temperature. d. Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere. The formation of the Grignard reagent will result in a slightly cloudy solution.

2. Polymerization: a. Dilute the reaction mixture with an additional 40 mL of anhydrous THF. b. In a separate vial, weigh out the Ni(dppp)Cl₂ catalyst. The amount of catalyst will determine the target molecular weight of the polymer. For a target degree of polymerization (DP) of 50, use approximately 33.4 mg (0.0616 mmol) of Ni(dppp)Cl₂. c. Add the Ni(dppp)Cl₂ catalyst to the reaction mixture in one portion. d. The solution should turn a deep red/purple color upon addition of the catalyst. e. Allow the polymerization to proceed at room temperature for 2 hours.

3. Termination and Purification: a. Quench the reaction by slowly adding 5 mL of 1 M HCl. The color of the solution will likely change. b. Precipitate the polymer by pouring the reaction mixture into 250 mL of vigorously stirring methanol. c. A solid, dark-colored polymer should form. Collect the solid by filtration. d. To purify the polymer, perform a Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and oligomers. e. Subsequently, extract the polymer with chloroform to isolate the desired high molecular weight fraction. f. Concentrate the chloroform solution and precipitate the polymer again in methanol. g. Collect the purified polymer by filtration and dry under vacuum at 40°C overnight.

Figure 2: Step-by-step experimental workflow.

Characterization of Poly(3-cyclohexylthiophene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for determining the regioregularity of the polymer. For a highly regioregular, head-to-tail coupled P3CHT, a singlet corresponding to the proton on the thiophene backbone is expected around δ 6.98 ppm. The protons of the cyclohexyl group will appear in the aliphatic region. The degree of regioregularity can be calculated from the integration of the aromatic proton signals.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. For a controlled polymerization, a narrow PDI (typically < 1.5) is expected.[4]

UV-Vis Spectroscopy

The optical properties of the polymer can be investigated using UV-Vis spectroscopy. In solution (e.g., chloroform), P3CHT is expected to show a maximum absorption wavelength (λ_max) in the range of 450-500 nm, characteristic of the π-π* transition of the conjugated backbone. In thin films, a red-shift in λ_max is often observed due to increased intermolecular interactions and ordering.[9]

| Characterization Technique | Expected Results for Regioregular P3CHT |

| ¹H NMR | Aromatic proton signal around δ 6.98 ppm, high head-to-tail coupling. |

| GPC | Controlled molecular weight, PDI < 1.5. |

| UV-Vis (in CHCl₃) | λ_max ≈ 450-500 nm. |

Discussion and Expert Insights

The use of a bulky cyclohexyl side chain, as opposed to a linear hexyl chain, is anticipated to have several effects on the polymerization and final polymer properties. The steric hindrance of the cyclohexyl group may slightly reduce the rate of polymerization compared to less hindered monomers. However, the fundamental mechanism of the GRIM polymerization is robust and should still yield a well-defined polymer.

The solubility of P3CHT in common organic solvents like THF and chloroform is expected to be good, facilitating both the synthesis and subsequent processing. The rigid nature of the cyclohexyl group may lead to a more ordered packing in the solid state, which could be beneficial for charge transport in electronic devices.

Conclusion

The GRIM polymerization method is a highly effective and reproducible technique for the synthesis of regioregular poly(3-cyclohexylthiophene). The protocol detailed in this application note, along with the accompanying scientific rationale and characterization guidelines, provides a solid foundation for researchers to produce high-quality P3CHT for a variety of applications in organic electronics and materials science. The unique properties imparted by the cyclohexyl side chain make P3CHT an interesting candidate for further investigation.

References

- 1. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Notes and Protocols for the Suzuki Coupling Reaction of 2,5-Dibromo-3-cyclohexylthiophene

Introduction: Strategic Importance of the Suzuki Coupling of 2,5-Dibromo-3-cyclohexylthiophene

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[1][2] Its application to halogenated thiophenes, particularly this compound, is of paramount strategic importance in the development of advanced materials and pharmaceuticals. The resulting 2,5-diaryl-3-cyclohexylthiophene scaffolds are core components of conjugated polymers, which are integral to organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, substituted thiophene derivatives exhibit a wide array of pharmacological activities, making this synthetic route a valuable tool for drug discovery professionals.[3]

This guide provides a comprehensive overview of the Suzuki coupling reaction of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations. We will delve into the reaction mechanism, explore the critical parameters that govern success, provide detailed, field-tested protocols for both small-molecule synthesis and polymerization, and offer insights into troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization of reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is often the rate-determining step. The presence of the electron-donating cyclohexyl group at the 3-position can influence the electronics of the thiophene ring and, consequently, the rate of oxidative addition. Studies on substituted dibromothiophenes have shown that oxidative addition preferentially occurs at the C5 position due to steric hindrance from the alkyl group at the C3 position.[4]

-

Transmetalation: The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid or boronate ester in the presence of a base. The base activates the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center. The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Reaction Parameters and Their Optimization

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters.

| Parameter | Common Choices | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | Pd(PPh₃)₄ is a robust and widely used catalyst for this transformation.[1][2] Pd(dppf)Cl₂ often exhibits higher activity and stability, particularly with more challenging substrates.[1] The choice of ligand can influence catalyst activity and selectivity. |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Potassium phosphate (K₃PO₄) is a frequently employed base, often leading to good yields.[2][5] The choice of base can affect the rate of transmetalation and suppress side reactions. The solubility of the base in the reaction medium is also a crucial factor. |

| Solvent | 1,4-Dioxane/Water, Toluene, THF | A mixture of 1,4-dioxane and water is a common solvent system, as it facilitates the dissolution of both the organic substrates and the inorganic base.[1][2] The use of an aqueous phase is essential for the activation of the boronic acid by the base. |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are the most common coupling partners. Pinacol esters can offer improved stability and are often used in polymerizations. An excess of the boronic acid (typically 2.2-2.5 equivalents for a double coupling) is used to drive the reaction to completion.[1][2] |

| Temperature | 80-115 °C | The reaction is typically heated to ensure a reasonable reaction rate.[1][2] The optimal temperature will depend on the specific catalyst, solvent, and substrates used. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the ideal reaction time and temperature. |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diaryl-3-cyclohexylthiophene

This protocol details a general procedure for the double Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 mmol)

-

1,4-Dioxane (10 mL, degassed)

-

Water (2.5 mL, degassed)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[1] Then, add the degassed 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diaryl-3-cyclohexylthiophene.

-

Characterization: Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Suzuki Polycondensation for the Synthesis of Poly(3-cyclohexylthiophene)

This protocol outlines a method for the synthesis of poly(3-cyclohexylthiophene) via Suzuki polycondensation. This method is a type of catalyst-transfer condensation polymerization, which can lead to polymers with controlled molecular weights and low polydispersity.[6][7]

Materials:

-

This compound (1.0 mmol)

-

1,3,2-Dioxaborolane, 2,2'-(2,5-dibromo-3-cyclohexyl-4,1-phenylene)bis[4,4,5,5-tetramethyl- (a bis(boronate ester) monomer can also be used)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Toluene or THF, anhydrous and degassed)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Monomer Preparation: The synthesis of the monomer, such as 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexylthiophene, is a prerequisite for this polymerization.

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add the monomer, base, and solvent to a reaction vessel.

-

Catalyst Preparation: In a separate vial, prepare the active catalyst by mixing the palladium precursor and the phosphine ligand in the reaction solvent.

-

Initiation: Add the catalyst solution to the monomer mixture to initiate the polymerization.

-

Polymerization: Stir the reaction mixture at the desired temperature for the specified time. The polymerization progress can be monitored by Gel Permeation Chromatography (GPC) to track the molecular weight increase.

-

Termination: Once the desired molecular weight is achieved, the polymerization can be terminated by adding a quenching agent, such as an aryl halide, to cap the polymer chains.

-

Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Filter and wash the polymer repeatedly with methanol and other solvents to remove residual catalyst and unreacted monomers.

-

Drying: Dry the purified polymer under vacuum.

-

Characterization: Characterize the polymer's molecular weight, polydispersity (by GPC), and regioregularity (by NMR).

Workflow Visualization

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Caption: A generalized workflow for the Suzuki coupling reaction.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents or solvents; Incorrect base or temperature. | Use a fresh batch of catalyst or pre-activate it. Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere. Purify reagents and use anhydrous, degassed solvents. Screen different bases and optimize the reaction temperature. |

| Incomplete Reaction | Insufficient reaction time; Low catalyst loading; Steric hindrance. | Increase the reaction time and continue monitoring. Increase the catalyst loading incrementally (e.g., from 5 mol% to 8 mol%). Consider a more active catalyst system (e.g., using a more electron-rich phosphine ligand). |

| Formation of Side Products | Homocoupling of the boronic acid; Debromination of the starting material. | Ensure a thoroughly deoxygenated reaction mixture to minimize homocoupling. Use a milder base or lower the reaction temperature to reduce debromination. |

| Mono-arylated Product Predominates | Insufficient amount of boronic acid; Steric hindrance at the second coupling site. | Increase the stoichiometry of the boronic acid (e.g., to 3.0 equivalents). A more active catalyst system or higher reaction temperatures may be required to facilitate the second coupling. |

Conclusion

The Suzuki coupling of this compound is a versatile and powerful tool for the synthesis of functionalized thiophenes for a range of applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectively synthesize desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of materials science and drug development, enabling them to effectively utilize this important transformation in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of Poly(3-cyclohexylthiophene) for Organic Electronics: An Application Note and Protocol

Introduction